Brachynoside

Overview

Description

Brachytherapy in the Treatment of Breast Cancer

Brachytherapy is a specialized radiotherapy technique used to treat various cancers by delivering high radiation doses directly to the tumor while minimizing damage to surrounding healthy tissue. It has been particularly effective in breast cancer treatment, offering fewer complications and better outcomes compared to other treatments. Despite its success, there is a need for more rigorous studies to standardize treatment strategies and compare outcomes more effectively .

Brachycerine: A Novel Monoterpene Indole Alkaloid

Brachycerine is an alkaloid found in the leaves of Psychotria brachyceras, characterized by spectroscopic data and NOE difference techniques. Its presence is limited to shoots and is unaffected by root induction treatment with auxin. This compound's restricted distribution and unique characteristics make it an interesting subject for further study .

Clinical Overview of Brachytherapy

Brachytherapy is a critical tool in oncologic care, indicated for various cancers. It allows for high-dose radiation treatment with reduced risk to healthy tissues. The technique is particularly recommended for cervical, uterine endometrial, high-risk prostate, and breast cancers, based on evidence from randomized controlled trials. The clinical relevance of brachytherapy is significant, and it is often a primary treatment or part of a comprehensive cancer treatment plan .

Taxonomic Study of Brachybacterium

The genus Brachybacterium has been expanded to include three new species based on morphological, physiological, chemotaxonomic characteristics, and DNA-DNA hybridization data. These species are Brachybacterium conglomeratum sp. nov., Brachybacterium paraconglomeratum sp. nov., and Brachybacterium rhamnosum sp. nov., which feature distinct cellular fatty acid patterns and DNA hybridization levels .

Biodiesel Synthesis from Brachychiton Populneus Oil

A novel green method for synthesizing biodiesel from Brachychiton populneus seed oil (BPSO) using a nickel oxide nanocatalyst has been developed. The catalyst, created using an aqueous latex extract of Ficus elastic, showed high catalytic efficiency in converting BPSO into biodiesel through a two-step process involving acid esterification and transesterification. The resulting biodiesel meets ASTM standards, indicating its potential as an alternative fuel source .

Brachyanins: Meroterpenoids and Phloroglucinol Derivative

Leptospermum brachyandrum leaves contain unique compounds called brachyanins A-C, which are meroterpenoids with a novel skeleton combining synacrpic acid and pinene units. These compounds' structures were determined through spectroscopic measurements and X-ray diffraction, with their biosynthesis involving a hetero Diels-Alder reaction. Such findings contribute to the understanding of plant-derived chemical diversity .

Injectable Seeds for Brachytherapy

An innovative approach to brachytherapy involves the use of genetically encoded peptide polymers that self-assemble into radioactive seeds upon injection into a tumor. This method eliminates the need for surgical implantation and removal, providing prolonged retention of the radionuclide and demonstrating significant therapeutic potential in tumor growth delay and cure rates .

Brachytherapy in Lung Cancer

Brachytherapy's role in lung cancer treatment, particularly endobronchial brachytherapy, has been explored. While it has not shown improved tumor control or survival compared to external beam radiation in definitive treatment, it can offer prompt relief of symptoms in palliative care. The technique's direct application of radioactive isotopes to the tumor bed is a key advantage .

Sn-Containing Glasses for Brachytherapy

Research into Sn-containing glasses for brachytherapy applications has shown that certain compositions offer good chemical resistance and crystallization behavior. These glasses, particularly those with a high SiO2 and SnO content, could be suitable for brachytherapy due to their improved chemical resistance and non-cytotoxic nature after heat treatment .

Brachyury Transcription Factor and eFGF Regulation

The T-box transcription factor Brachyury is essential for posterior mesoderm and notochord formation during vertebrate development. It has been shown to regulate the expression of eFGF by binding to a response element upstream of the eFGF transcription start site. This finding provides insight into Brachyury's role in gene regulation and its potential downstream effects10.

Scientific Research Applications

Genomics and Basic Biology

Brachynoside, particularly in the context of Brachypodium distachyon, has been a subject of interest in genomics and basic biology research. The First International Brachypodium Conference highlighted the widespread adoption of Brachypodium distachyon as a model system for a variety of research topics including genome evolution, roots, abiotic and biotic stress, comparative genomics, natural diversity, and cell walls. This indicates the significant role Brachynoside may play in understanding the biological aspects unique to grasses (Catalán et al., 2014).

Genetic Research and Crop Improvement

Brachypodium distachyon, associated with Brachynoside, serves as a promising hub between model species and cereals. It facilitates research on C3 cereals, benefiting from its simple genome and short life cycle. This has allowed for significant advancements in comparative genomic studies and major research fields such as cell wall synthesis, plant-pathogen interactions, root architecture, and seed development. These insights have the potential to enhance nitrogen use efficiency in cereals, aiming to reduce fertilizer usage while increasing grain yield (Girin et al., 2014).

Molecular and Cellular Biology

In molecular and cellular biology, Brachypodium distachyon provides insights into the structure and physiology of plant cell walls, the development and composition of endosperm, and the genetic basis for cold tolerance. It also offers unique perspectives for studying floral development, vein patterning, and genome organization, contributing significantly to our understanding of plant biology at the molecular and cellular levels (Kellogg, 2015).

Comparative Genomics

The use of Brachypodium distachyon in comparative genomics, which is associated with Brachynoside, helps in understanding the complex genomes of cereal and grass crops. It acts as a bridge, aiding in genome assembly and functional genomics research. This model has already provided a useful reference for map-based cloning and is anticipated to play a significant role in future grass research (Vain, 2011).

Transcription Factor Research

In the context of human embryonic stem cells, Brachyury, a transcription factor, has been studied for its role in lineage specification during vertebrate development. This research is pivotal in understanding the regulatory mechanisms of transcription factors in different cellular and signaling environments, providing valuable insights into embryonic development and stem cell biology (Faial et al., 2015).

properties

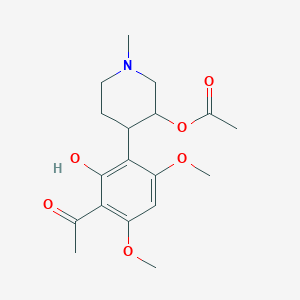

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)19(34)12-16/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXLUFBHZDVJDO-CNMJWYMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347709 | |

| Record name | Brachynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145898-87-9 | |

| Record name | Brachynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)

![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)

![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)